molecular formula C21H19ClFN3S2 B2963401 N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinamine CAS No. 341965-48-8

N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinamine

Cat. No. B2963401
CAS RN: 341965-48-8
M. Wt: 431.97
InChI Key: WLCRFCDVZCNTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinamine” is a chemical compound used for pharmaceutical testing . It’s a high-quality reference standard for accurate results .

Scientific Research Applications

Transparent Aromatic Polyimides

Research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds with chloro and fluoro substituents similar to the compound , has been conducted. These materials are noted for their high refractive indices, small birefringences, and good thermomechanical stabilities, making them suitable for advanced optical applications (Tapaswi et al., 2015).

Synthesis of Quinoxaline Derivatives

Another study focused on synthesizing 1-allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione as part of a series aiming to prepare NMDA receptor antagonists. This research demonstrates the compound's role in synthesizing bioactive molecules with potential therapeutic applications (Xun & Qing-ping, 2004).

Inhibitors of α-Amylase and α-Glucosidase

Compounds like 2-allyl amino 4-methyl sulfanyl butyric acid have been synthesized and evaluated for their potential as α-amylase and α-glucosidase inhibitors, with implications for antidiabetic drug development (Balan et al., 2015).

Allylic Substitution Reactions

Research involving the synthesis of allyl sulfides through palladium-mediated allylation of thiols, including compounds with chlorophenyl groups, highlights the potential of such chemical structures in synthetic chemistry and drug development processes (Frank & Gais, 1998).

properties

IUPAC Name

6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]-N-prop-2-enylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3S2/c1-2-11-24-20-12-18(14-27-19-9-5-16(22)6-10-19)25-21(26-20)28-13-15-3-7-17(23)8-4-15/h2-10,12H,1,11,13-14H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCRFCDVZCNTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinamine

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